5-Bromo-2-(bromomethyl)pyridine
Overview
Description
5-Bromo-2-(bromomethyl)pyridine is a chemical compound with the CAS Number: 145218-19-5. It has a molecular weight of 250.92 . It is used in the synthesis of methyleneimidazole substituted biaryls as inhibitors of human 17α-hydroxylase-17,20-lyase .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(bromomethyl)pyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 5-position with a bromine atom and at the 2-position with a bromomethyl group .Physical And Chemical Properties Analysis
5-Bromo-2-(bromomethyl)pyridine has a boiling point of 256℃ and a density of 1.955. It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Spectroscopic and Optical Studies
5-Bromo-2-(bromomethyl)pyridine has been characterized spectroscopically, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) studies. Density functional theory (DFT) methods were employed to understand its structure and vibrational frequencies, which can contribute to the study of non-linear optical (NLO) properties and electronic structures of similar molecules (Vural & Kara, 2017).
Synthesis and Chemical Applications
This compound plays a crucial role in the efficient synthesis of various derivatives, including its use in the synthesis of rupatadine and novel pyridine-based derivatives. It serves as a key intermediate in these syntheses, demonstrating its significance in the chemical industry for producing complex molecules with potential applications in pharmaceuticals and other areas (Guo, Lu, & Wang, 2015), (Ahmad et al., 2017).
Application in Polymer Science
In the field of polymer science, derivatives of 5-Bromo-2-(bromomethyl)pyridine are used for synthesizing hyperbranched polyelectrolytes. These polymers have potential applications in various fields, including materials science and engineering (Monmoton et al., 2008).
Antimicrobial and Antitumor Activities
5-Bromo-2-(bromomethyl)pyridine derivatives have been investigated for their antimicrobial activities and potential use in antitumor applications. These studies include the synthesis of specific derivatives and their evaluation against various biological targets, indicating the compound's potential in drug discovery and development (Zhou et al., 2015).
Corrosion Inhibition
Studies have also shown the application of 5-Bromo-2-(bromomethyl)pyridine derivatives in corrosion inhibition. This application is crucial in protecting materials, especially metals, from corrosion, which has significant industrial implications (El-Lateef et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-(bromomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCHRWPMNDRVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634134 | |
Record name | 5-Bromo-2-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(bromomethyl)pyridine | |
CAS RN |
145218-19-5 | |
Record name | 5-Bromo-2-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(bromomethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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